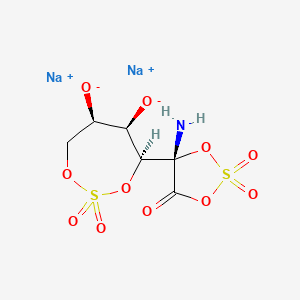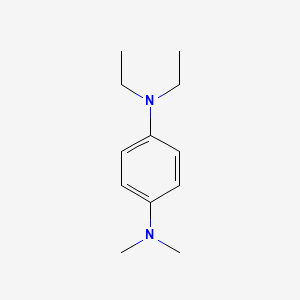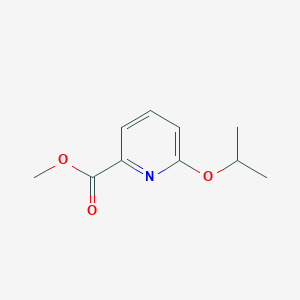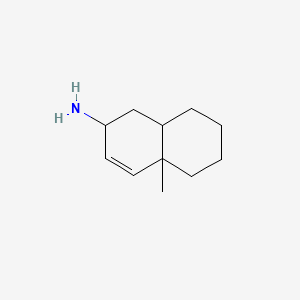
DMT-Biotin-TEG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMT-Biotin-TEG is a compound that combines the properties of dimethyltryptamine (DMT), biotin, and triethylene glycol (TEG). Dimethyltryptamine is a naturally occurring hallucinogenic compound, while biotin is a vitamin that is often used in biochemical assays due to its strong binding affinity to streptavidin. Triethylene glycol acts as a spacer, reducing steric hindrance and enhancing the functionality of the biotin moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMT-Biotin-TEG typically involves the following steps:
Synthesis of Dimethyltryptamine: Dimethyltryptamine can be synthesized through various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride.
Attachment of Biotin: Biotin is attached to the dimethyltryptamine molecule using a coupling agent such as N-hydroxysuccinimide (NHS) ester.
Incorporation of Triethylene Glycol: Triethylene glycol is introduced as a spacer to minimize steric hindrance. This is achieved by reacting the biotinylated dimethyltryptamine with triethylene glycol under appropriate conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product’s quality and consistency.
化学反応の分析
Types of Reactions
DMT-Biotin-TEG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
DMT-Biotin-TEG has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemical assays to study reaction mechanisms and kinetics.
Biology: Employed in biotin-streptavidin binding assays for detecting and quantifying biomolecules.
Medicine: Investigated for its potential therapeutic effects in treating mental health conditions such as depression and anxiety.
Industry: Utilized in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of DMT-Biotin-TEG involves several molecular targets and pathways:
Dimethyltryptamine: Acts on serotonergic receptors, particularly the 5-HT2A receptor, leading to altered states of consciousness and neuroplasticity.
Biotin: Binds strongly to streptavidin, facilitating the capture and detection of biotinylated molecules.
Triethylene Glycol: Serves as a spacer, reducing steric hindrance and enhancing the binding efficiency of biotin.
類似化合物との比較
Similar Compounds
Biotin-TEG: Similar in structure but lacks the dimethyltryptamine moiety.
Desthiobiotin-TEG: A biotin analog with reversible binding to streptavidin.
Biotin-dT: Biotin-modified thymidine residues used for internal labeling of oligonucleotides.
Uniqueness
DMT-Biotin-TEG is unique due to its combination of hallucinogenic, biochemical, and spacer properties. This makes it a versatile tool in various scientific research applications, particularly in studies involving neuroplasticity and biotin-streptavidin interactions.
特性
CAS番号 |
1093231-05-0 |
|---|---|
分子式 |
C37H47N3O7S |
分子量 |
677.9 g/mol |
IUPAC名 |
5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C37H47N3O7S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)40-32-26-48-33(35(32)39-36(40)43)10-6-7-11-34(42)38-20-22-46-24-25-47-23-21-41/h3-5,8-9,12-19,32-33,35,41H,6-7,10-11,20-26H2,1-2H3,(H,38,42)(H,39,43)/t32-,33-,35-/m0/s1 |
InChIキー |
JUTQRSCXHWSFJW-BVPJJHLOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCO |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]](/img/structure/B13808113.png)



![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)

![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)




